molecular formula C12H8FN3O B11876478 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Katalognummer: B11876478
Molekulargewicht: 229.21 g/mol
InChI-Schlüssel: MXVQTAQVQDEFJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a fluorophenyl group. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a valuable molecule for various applications.

Vorbereitungsmethoden

The synthesis of 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with 2-fluorobenzaldehyde under acidic conditions. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Eigenschaften

Molekularformel

C12H8FN3O

Molekulargewicht

229.21 g/mol

IUPAC-Name

1-(2-fluorophenyl)-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C12H8FN3O/c13-9-3-1-2-4-10(9)16-12-8(7-14-16)5-6-11(17)15-12/h1-7H,(H,15,17)

InChI-Schlüssel

MXVQTAQVQDEFJU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N2C3=C(C=CC(=O)N3)C=N2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.